N-[2-(3-fluorophenyl)-2-methoxyethyl]naphthalene-1-sulfonamide
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Overview
Description
N-[2-(3-fluorophenyl)-2-methoxyethyl]naphthalene-1-sulfonamide is a complex organic compound that features a naphthalene ring system substituted with a sulfonamide group, a methoxyethyl chain, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-fluorophenyl)-2-methoxyethyl]naphthalene-1-sulfonamide typically involves multiple steps, starting with the preparation of the naphthalene-1-sulfonamide core. This can be achieved through sulfonation of naphthalene followed by amination. The methoxyethyl chain and fluorophenyl group are then introduced through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-fluorophenyl)-2-methoxyethyl]naphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxyethyl chain can be oxidized to form aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Electrophiles like bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of naphthalene-1-sulfonic acid derivatives.
Reduction: Formation of naphthalene-1-amine derivatives.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
N-[2-(3-fluorophenyl)-2-methoxyethyl]naphthalene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(3-fluorophenyl)-2-methoxyethyl]naphthalene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1-sulfonamide: Lacks the methoxyethyl and fluorophenyl groups, resulting in different chemical properties and biological activities.
N-[2-(3-chlorophenyl)-2-methoxyethyl]naphthalene-1-sulfonamide: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and interactions.
N-[2-(3-fluorophenyl)-2-ethoxyethyl]naphthalene-1-sulfonamide: Similar structure but with an ethoxy group instead of methoxy, influencing its solubility and reactivity.
Uniqueness
N-[2-(3-fluorophenyl)-2-methoxyethyl]naphthalene-1-sulfonamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-(3-fluorophenyl)-2-methoxyethyl]naphthalene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO3S/c1-24-18(15-8-4-9-16(20)12-15)13-21-25(22,23)19-11-5-7-14-6-2-3-10-17(14)19/h2-12,18,21H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQQALDVMSZUQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C1=CC=CC2=CC=CC=C21)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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